2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a sulfur-containing pyrazole derivative Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfur atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-pyrazol-5-yl)amino]-2-oxoethoxyacetic acid
- Sulfur-containing pyrazoles, pyrazolines, and indazoles
Uniqueness
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid stands out due to its unique combination of a pyrazole ring and a sulfanylacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6(2-3-8-9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
InChI Key |
DAZMPIBTLPFPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CSCC(=O)O |
Origin of Product |
United States |
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